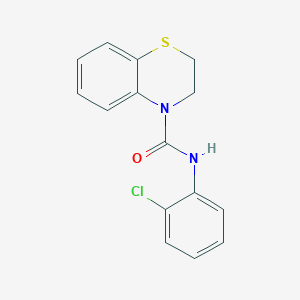

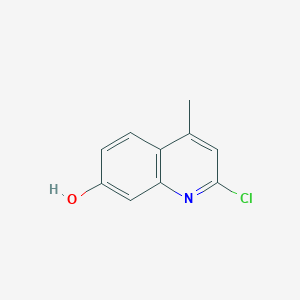

![molecular formula C27H21N3O4S B2473623 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 477500-16-6](/img/structure/B2473623.png)

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzoxazole . Benzoxazole derivatives have been found to have various biological activities . In particular, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, a similar compound, has shown promising biological activity against certain strains .

Synthesis Analysis

Benzoxazolyl aniline was used as a scaffold to synthesize a series of (3-benzoxazole-2-yl) phenylamine derivatives . The synthesis was achieved through straightforward simple chemistry without any quantitative chromatographic separations .Molecular Structure Analysis

The molecular formula of a similar compound, N-[4-(1,3-Benzoxazol-2-yl)phenyl]nicotinamide, is C19H13N3O2 . The average mass is 315.325 Da and the monoisotopic mass is 315.100769 Da .Chemical Reactions Analysis

The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity . Chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Wirkmechanismus

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide works by selectively inhibiting the activity of sulfonamide-containing proteins. These proteins are involved in a variety of biological processes, including cell division, DNA replication, and protein synthesis. By inhibiting the activity of these proteins, this compound can disrupt these processes and lead to a better understanding of their function.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role as a tool for studying sulfonamide-containing proteins, this compound has also been shown to have anti-inflammatory and anti-tumor properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of inflammatory and cancerous diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide in lab experiments is its selectivity. This compound selectively inhibits the activity of sulfonamide-containing proteins, which allows for a more targeted approach to studying these proteins. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell types, which can limit its use in some experiments.

Zukünftige Richtungen

There are several future directions for research involving N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide. One area of research involves the development of new drugs based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop more potent and selective inhibitors of sulfonamide-containing proteins. Another area of research involves the use of this compound as a tool for studying the role of sulfonamide-containing proteins in various biological processes. By studying these proteins, researchers may be able to develop new therapies for the treatment of a variety of diseases.

Synthesemethoden

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with 2-aminophenol to form 2-(1,3-benzoxazol-2-yl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-N-phenylsulfamide to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of sulfonamide-containing proteins in various biological processes. This compound has been shown to selectively inhibit the activity of these proteins, which has led to a better understanding of their function and potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O4S/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h2-18H,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMOXCKYRBPMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

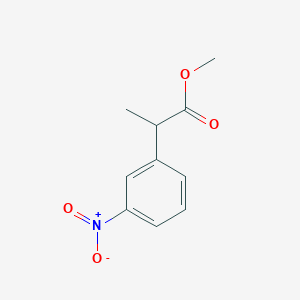

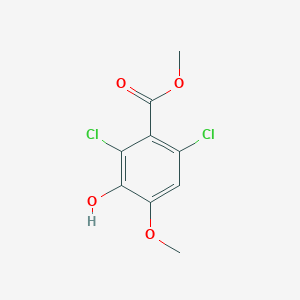

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)

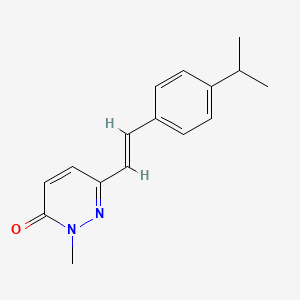

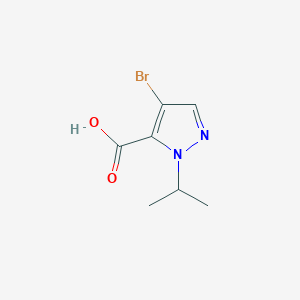

![Imidazo[1,2-B]pyridazin-8-amine](/img/structure/B2473545.png)

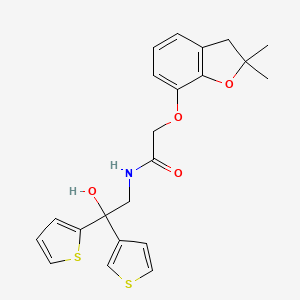

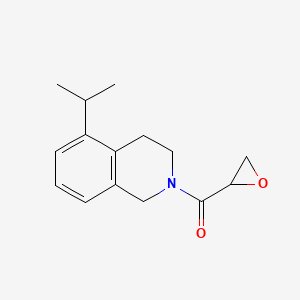

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2473556.png)

![3-[2-(1,3-Benzoxazol-2-ylamino)ethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2473559.png)

![N-(2-chlorobenzyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2473562.png)